(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid
Overview
Description
(1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid is a complex organic compound that features a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis
Continuous flow reactors: For large-scale production
Purification: Techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
Oxidation products: Corresponding oxides or ketones
Reduction products: Corresponding alcohols or amines
Substitution products: Varied depending on the substituent introduced
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids
Medicine
Drug Development: Potential lead compounds for drug discovery
Therapeutic Agents: Investigated for anti-inflammatory, antimicrobial, or anticancer properties
Industry
Materials Science: Used in the development of new materials with specific properties
Agriculture: Potential use as agrochemicals
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N-ethyl-N’-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid involves:
Molecular Targets: Specific enzymes, receptors, or proteins
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone functional groups
Thiosemicarbazones: Compounds with thiosemicarbazone functional groups
Uniqueness
Functional Groups: Unique combination of hydrazone and thiosemicarbazone functional groups
Reactivity: Distinct reactivity patterns compared to similar compounds
Properties
IUPAC Name |
1-ethyl-3-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8(2)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3,(H2,12,14,16)/b13-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBWANWUXJDMC-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(C)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C(/C)\C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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